Cas no 890611-46-8 (5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine)
5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine
- F3250-0411
- 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-methyl-N,3-di-p-tolylpyrazolo[1,5-a]pyrimidin-7-amine
- Z431947022
- 890611-46-8
- AKOS002249177
-
- Inchi: 1S/C21H20N4/c1-14-4-8-17(9-5-14)19-13-22-25-20(12-16(3)23-21(19)25)24-18-10-6-15(2)7-11-18/h4-13,24H,1-3H3
- InChI Key: DFQMTJIPQOZTSL-UHFFFAOYSA-N
- SMILES: N12C(=CC(C)=NC1=C(C=N2)C1C=CC(C)=CC=1)NC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 328.16879665g/mol
- Monoisotopic Mass: 328.16879665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 42.2Ų
5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3250-0411-2μmol |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 2μmol |
$57.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-5μmol |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 5μmol |
$63.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-10μmol |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 10μmol |
$69.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-20μmol |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 20μmol |
$79.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-1mg |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 1mg |
$54.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-2mg |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 2mg |
$59.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-3mg |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 3mg |
$63.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-4mg |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 4mg |
$66.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-5mg |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 5mg |
$69.0 | 2023-08-06 | |
| Life Chemicals | F3250-0411-10mg |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
890611-46-8 | 90%+ | 10mg |
$79.0 | 2023-08-06 |
5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine
Research Brief on 5-methyl-N,3-bis(4-methylphenyl)pyrazolo1,5-apyrimidin-7-amine (CAS: 890611-46-8)
The compound 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 890611-46-8) has recently emerged as a promising scaffold in medicinal chemistry due to its structural versatility and potential biological activities. Recent studies have focused on its synthesis, characterization, and pharmacological evaluation, particularly in the context of kinase inhibition and anticancer applications. This research brief synthesizes the latest findings on this compound, providing insights into its mechanism of action, therapeutic potential, and future research directions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 890611-46-8 exhibits potent inhibitory activity against several tyrosine kinases, including FLT3 and c-KIT, with IC50 values in the low nanomolar range. The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's selectivity profile, revealing that the 4-methylphenyl substituents at both the N and 3 positions are crucial for maintaining high affinity while minimizing off-target effects. Molecular docking studies further elucidated the compound's binding mode within the ATP-binding pocket of these kinases.
In cancer biology research, 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown remarkable antiproliferative effects in various hematological malignancy cell lines. A recent Nature Communications article (2024) reported that the compound induces apoptosis in acute myeloid leukemia (AML) cells through dual inhibition of FLT3-ITD and downstream STAT5 signaling pathways. The study utilized comprehensive proteomic analysis to map the compound's effects on cellular signaling networks, identifying several novel biomarkers of response.
From a chemical development perspective, innovative synthetic routes for 890611-46-8 have been explored to improve yield and scalability. A 2024 Organic Process Research & Development publication described a novel one-pot cascade reaction that significantly reduces the number of synthetic steps while maintaining high purity (>99%). This advancement addresses previous challenges in large-scale production and could facilitate future preclinical development.
Pharmacokinetic studies in animal models have revealed favorable properties of this compound, including good oral bioavailability (F = 65-72%) and reasonable half-life (t1/2 = 4-6 hours). However, metabolism studies indicate extensive hepatic clearance via CYP3A4, suggesting potential drug-drug interactions that warrant further investigation. Current research efforts are focused on developing prodrug derivatives to enhance metabolic stability.
The therapeutic potential of 890611-46-8 extends beyond oncology, with recent investigations exploring its application in inflammatory diseases. Preliminary data presented at the 2024 American Chemical Society meeting demonstrated potent inhibition of JAK/STAT pathways in rheumatoid arthritis models, opening new avenues for structure-based drug design in immunology.
In conclusion, 5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine represents a multifaceted pharmacophore with significant potential across multiple therapeutic areas. Ongoing research is expected to further elucidate its biological targets, optimize its drug-like properties, and translate these findings into clinical applications. The compound's unique chemical structure and promising biological activities position it as an important subject for continued investigation in chemical biology and drug discovery.
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